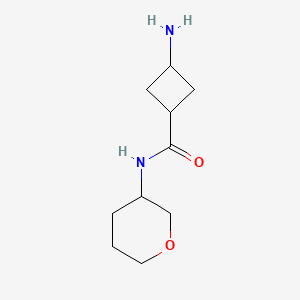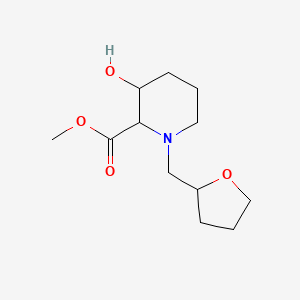
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide is a compound that features a cyclobutane ring substituted with an amino group and an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with an oxan-3-ylamine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and applications in materials science.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Tetrahydro-β-carbolines: Known for their pharmacological activities, including MAO inhibitory effects.
Uniqueness
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide stands out due to its unique cyclobutane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-8-4-7(5-8)10(13)12-9-2-1-3-14-6-9/h7-9H,1-6,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWJAXZOAMSZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2CC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-nitro-5-propan-2-yl-N-[2-(pyridin-2-ylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410019.png)
![(2S)-N-ethyl-3-methyl-2-[[[2-oxo-2-(propylamino)ethyl]-propylcarbamoyl]amino]butanamide](/img/structure/B7410027.png)


![2-[(4-Amino-5-cyclohexylpentanoyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B7410040.png)
![cyclobutyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7410044.png)
![3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7410049.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methanone](/img/structure/B7410064.png)
![4-[1-[[2-hydroxy-3-(2-nitrophenoxy)propyl]amino]ethyl]-1H-pyridin-2-one](/img/structure/B7410072.png)
![tert-butyl N-[3-[(1,5-dimethylpyrazol-4-yl)methyl-methylamino]-2-hydroxypropyl]-N-methylcarbamate](/img/structure/B7410074.png)
![3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7410093.png)
![3-[1-[3-(4-Methoxycarbonylphenyl)propanoyl]piperidin-4-yl]propanoic acid](/img/structure/B7410105.png)
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-methylpiperidin-2-one](/img/structure/B7410113.png)
![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl 2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetate](/img/structure/B7410124.png)
